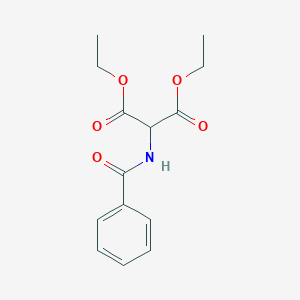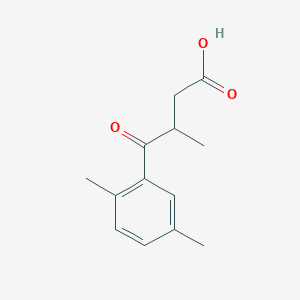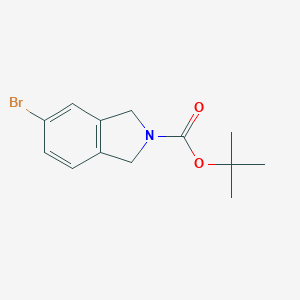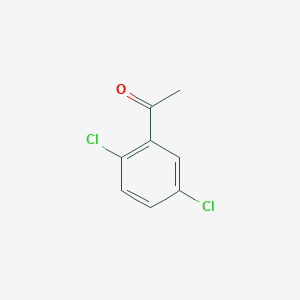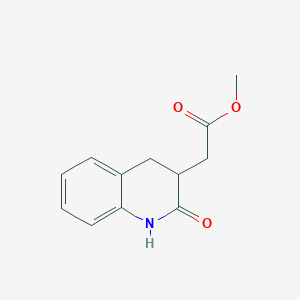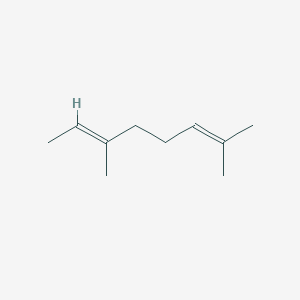
2,6-Octadiene, 2,6-dimethyl-
Overview
Description
2,6-Octadiene, 2,6-dimethyl- is a chemical compound with the formula C10H18 . It has a molecular weight of 138.2499 . The IUPAC Standard InChI is InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3 . It has several stereoisomers, including cis-2,6-Dimethyl-2,6-octadiene, 2,6-Dimethyl-2-trans-6-octadiene, 2,6-dimethyl-2,6-octadiene, 3,7-dimethyl-2,6-octadiene, 2,6-dimethyl-2,cis-6-octadiene, and 2,6-dimethyl-2,trans-6-octadiene .
Synthesis Analysis
2,6-Dimethyl-2,6-octadienes are produced during the thermal decomposition of the glucoside via proton transfer from the anomeric position to C-6 in the aglycon moiety . This suggests that 2,6-dimethyl-2,6-octadienes can form from ( )-linalyl -D-glucoside during mild pyrolysis .Molecular Structure Analysis
The molecular structure of 2,6-Octadiene, 2,6-dimethyl- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2,6-Octadiene, 2,6-dimethyl- has a molecular weight of 138.2499 . Its IUPAC Standard InChI is InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3 .Scientific Research Applications
Formation Mechanism in Thermal Decomposition
- Application : Understanding the formation mechanism of 2,6-dimethyl-2,6-octadienes during thermal decomposition of linalyl β-D-glucopyranoside. This includes the analysis of thermally decomposed products and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (Hattori et al., 2004).
Catalysis and Chemical Synthesis
- Application : Development of a catalyst for selective dimerization reactions, such as the transformation of 1,3-butadiene to create octadiene derivatives. This research emphasizes the role of palladium carbene catalysts in achieving high efficiency and selectivity (Harkal et al., 2005).
- Application : Synthesis of (±)-trans-2,5-Diisopropylborolane via cyclic hydroboration of 2,7-dimethyl-2,6-octadiene. This research highlights the impact of solvent, temperature, time, and borane reagent on the stereochemical outcome of the reaction (Laschober et al., 2001).
- Application : Investigating the hydrogenation of citral, a compound structurally related to 2,6-dimethyl-2,6-octadiene, using polymer-supported Pd catalysts. This research contributes to understanding catalyst modifications and comparisons with conventional catalysts (Aumo et al., 2002).
Material Sciences and Chemistry
- Application : Exploration of new routes for synthesizing specific octadiene derivatives like (2E,6E)-octadiene-3,7-dimethyldiol-1acetate. This research delves into methodical steps like acetylating and oxidation for compound synthesis (Fen-er, 2007).
- Application : Nickel-catalyzed dimerization and alkylarylation of 1,3-dienes, resulting in octadienes with specific group positions. This study is significant for understanding the role of nickel catalysts in forming carbon-carbon bonds (Iwasaki et al., 2016).
Environmental and Green Chemistry
- Application : Study of spirocyclopropane derivatives, including dimethyl-octadiene-based compounds, for mild steel protection in acidic solutions. This research combines experimental methods and quantum chemistry studies to evaluate corrosion inhibition properties (Chafiq et al., 2020).
properties
IUPAC Name |
(6E)-2,6-dimethylocta-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPDTOMKQCMETI-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015874 | |
| Record name | (6E)-2,6-dimethyl-2,6-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Octadiene, 2,6-dimethyl- | |
CAS RN |
2792-39-4, 2609-23-6 | |
| Record name | NSC310168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6E)-2,6-dimethyl-2,6-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



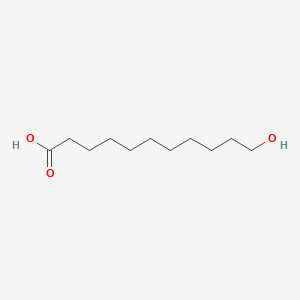
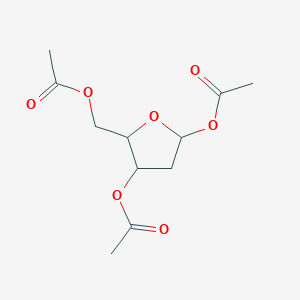
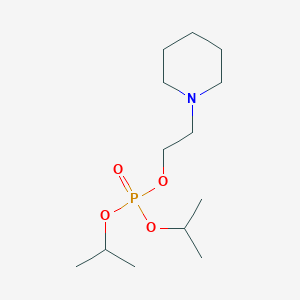
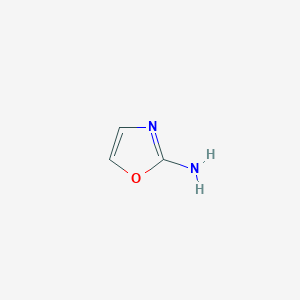
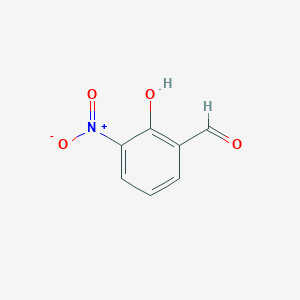
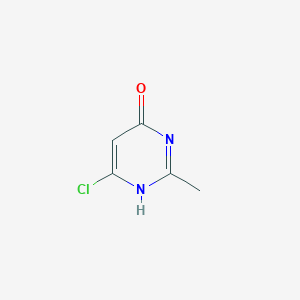
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
